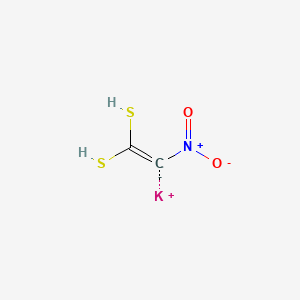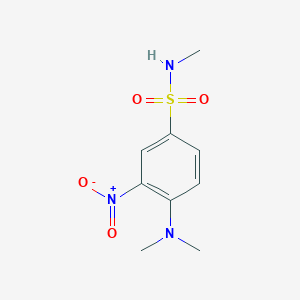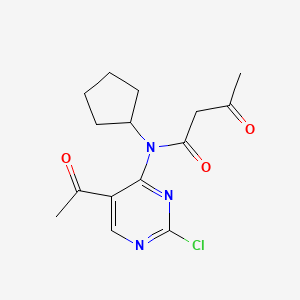
Potassium;2-nitroethene-1,1-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-nitroethene-1,1-dithiol is a chemical compound with the molecular formula C₂H₃NO₂S₂K It is known for its unique structure, which includes a nitro group and two thiol groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-nitroethene-1,1-dithiol typically involves the reaction of 2-nitroethene-1,1-dithiol with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-nitroethene-1,1-dithiol} + \text{KOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2-nitroethene-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of 2-aminoethene-1,1-dithiol.
Substitution: Formation of various substituted ethene derivatives.
Aplicaciones Científicas De Investigación
Potassium;2-nitroethene-1,1-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium;2-nitroethene-1,1-dithiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethane-1,1-dithiol: Similar structure but lacks the nitro group.
1,2-Ethanedithiol: Contains two thiol groups but no nitro group.
Methanedithiol: Contains two thiol groups attached to a single carbon atom.
Uniqueness
Potassium;2-nitroethene-1,1-dithiol is unique due to the presence of both nitro and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C2H2KNO2S2 |
|---|---|
Peso molecular |
175.28 g/mol |
Nombre IUPAC |
potassium;2-nitroethene-1,1-dithiol |
InChI |
InChI=1S/C2H2NO2S2.K/c4-3(5)1-2(6)7;/h6-7H;/q-1;+1 |
Clave InChI |
VFIMWVGGTZYDSL-UHFFFAOYSA-N |
SMILES canónico |
[C-](=C(S)S)[N+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)

![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)




![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)





